molecular formula C16H12ClN3O5 B3035582 2-{[2-(4-chlorophenyl)-6-nitro-1H-1,3-benzimidazol-1-yl]oxy}propanoic acid CAS No. 337919-55-8

2-{[2-(4-chlorophenyl)-6-nitro-1H-1,3-benzimidazol-1-yl]oxy}propanoic acid

Cat. No.: B3035582
CAS No.: 337919-55-8
M. Wt: 361.73 g/mol
InChI Key: VJCRNBJHJVWPDU-UHFFFAOYSA-N
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Description

2-{[2-(4-chlorophenyl)-6-nitro-1H-1,3-benzimidazol-1-yl]oxy}propanoic acid is a complex organic compound that features a benzimidazole core substituted with a 4-chlorophenyl and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(4-chlorophenyl)-6-nitro-1H-1,3-benzimidazol-1-yl]oxy}propanoic acid typically involves multiple steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Nitration: The introduction of the nitro group at the 6-position can be achieved using a nitrating mixture (e.g., concentrated nitric acid and sulfuric acid).

    Chlorination: The 4-chlorophenyl group can be introduced via a Friedel-Crafts alkylation reaction using 4-chlorobenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Esterification and Hydrolysis: The final step involves the esterification of the benzimidazole derivative with propanoic acid, followed by hydrolysis to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(4-chlorophenyl)-6-nitro-1H-1,3-benzimidazol-1-yl]oxy}propanoic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.

    Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Reduction: 2-{[2-(4-aminophenyl)-6-nitro-1H-1,3-benzimidazol-1-yl]oxy}propanoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: this compound and propanol.

Scientific Research Applications

2-{[2-(4-chlorophenyl)-6-nitro-1H-1,3-benzimidazol-1-yl]oxy}propanoic acid has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 2-{[2-(4-chlorophenyl)-6-nitro-1H-1,3-benzimidazol-1-yl]oxy}propanoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The nitro and chlorophenyl groups can contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-{[2-(4-chlorophenyl)-1H-1,3-benzimidazol-1-yl]oxy}propanoic acid: Lacks the nitro group, which may affect its reactivity and binding properties.

    2-{[2-(4-nitrophenyl)-6-nitro-1H-1,3-benzimidazol-1-yl]oxy}propanoic acid: Contains an additional nitro group, potentially altering its electronic properties and reactivity.

Uniqueness

2-{[2-(4-chlorophenyl)-6-nitro-1H-1,3-benzimidazol-1-yl]oxy}propanoic acid is unique due to the presence of both the nitro and chlorophenyl groups, which can influence its chemical reactivity and interactions with biological targets. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-[2-(4-chlorophenyl)-6-nitrobenzimidazol-1-yl]oxypropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O5/c1-9(16(21)22)25-19-14-8-12(20(23)24)6-7-13(14)18-15(19)10-2-4-11(17)5-3-10/h2-9H,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJCRNBJHJVWPDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)ON1C2=C(C=CC(=C2)[N+](=O)[O-])N=C1C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-{[2-(4-chlorophenyl)-6-nitro-1H-1,3-benzimidazol-1-yl]oxy}propanoic acid
Reactant of Route 2
2-{[2-(4-chlorophenyl)-6-nitro-1H-1,3-benzimidazol-1-yl]oxy}propanoic acid
Reactant of Route 3
2-{[2-(4-chlorophenyl)-6-nitro-1H-1,3-benzimidazol-1-yl]oxy}propanoic acid
Reactant of Route 4
2-{[2-(4-chlorophenyl)-6-nitro-1H-1,3-benzimidazol-1-yl]oxy}propanoic acid
Reactant of Route 5
2-{[2-(4-chlorophenyl)-6-nitro-1H-1,3-benzimidazol-1-yl]oxy}propanoic acid
Reactant of Route 6
2-{[2-(4-chlorophenyl)-6-nitro-1H-1,3-benzimidazol-1-yl]oxy}propanoic acid

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